7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
5-methyl-7-(4-phenylmethoxyphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-17-22(24(32)30-20-8-5-13-26-14-20)23(31-25(29-17)27-16-28-31)19-9-11-21(12-10-19)33-15-18-6-3-2-4-7-18/h2-14,16,23H,15H2,1H3,(H,30,32)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMDRBGVLRSANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold, such as this one, are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
For instance, JAK inhibitors prevent the activation of JAKs, thereby blocking the JAK-STAT signaling pathway.
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. For instance, if the compound acts as a JAK inhibitor, it would affect the JAK-STAT signaling pathway, which plays a key role in the immune response and cell growth.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits JAKs, it could potentially suppress immune response and cell growth.
Biochemical Analysis
Biochemical Properties
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors
Biological Activity
7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, mechanism of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Triazolo-pyrimidine core : This structural motif is known for various biological activities.
- Benzyloxy and pyridine substituents : These groups are crucial for enhancing the compound's interaction with biological targets.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance:
- Inhibition of COX-2 : Compounds in this class have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. The IC50 values for related compounds were reported as low as 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : It may inhibit enzymes like COX-2 or other inflammatory mediators.
- Receptor Interaction : The presence of the pyridine moiety suggests potential interactions with various receptors involved in inflammatory pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The benzyloxy group enhances lipophilicity and may improve binding affinity to targets.
- Pyridine Ring : This component is essential for biological activity and may influence pharmacokinetics and dynamics.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives demonstrated significant anti-inflammatory activity through COX inhibition and reduced edema in animal models .
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains like Staphylococcus aureus, indicating a broad spectrum of potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of triazolo-pyrimidines have shown promising results against various cancer cell lines:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer proliferation pathways. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and death .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens:
- Research Findings : In vitro assays revealed that it has significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes:
- Case Study : A study focused on the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. The compound showed competitive inhibition characteristics, suggesting potential use as an anti-parasitic agent .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Mechanism : It reduces the production of pro-inflammatory cytokines in macrophages, providing a therapeutic avenue for treating chronic inflammatory diseases .
Synthesis of Functional Materials
The unique structure of this compound allows it to be used as a building block in the synthesis of novel materials:
Preparation Methods
Synthetic Strategies for Triazolopyrimidine Derivatives
Triazolopyrimidines are typically synthesized via cyclocondensation reactions involving 1,3-diketones or their equivalents and 3-amino-1,2,4-triazoles. The target compound’s 4,7-dihydro framework necessitates precise control over reaction kinetics to prevent over-oxidation to aromatic analogs. Substituents such as the 4-(benzyloxy)phenyl group at position 7 and the N-(pyridin-3-yl)carboxamide at position 6 require orthogonal protection-deprotection strategies or tailored starting materials.
Preparation Methodologies
Three-Component Solvent-Free Condensation
Reaction Scheme and Mechanism
This method adapts a one-pot protocol for assembling the triazolopyrimidine core from three components:
- 4-(Benzyloxy)benzaldehyde (aryl aldehyde)
- Acetoacetyl-N-(pyridin-3-yl)amide (1,3-diketone equivalent)
- 3-Amino-1,2,4-triazole
The reaction proceeds via initial Knoevenagel condensation between the aldehyde and diketone, followed by cyclization with the triazole (Scheme 1). Maltose (25 mol%) catalyzes the process under solvent-free conditions at 80°C for 20 minutes, achieving 95% yield.
Scheme 1: Three-component synthesis of the target compound.
$$ \text{Aldehyde} + \text{Diketone} + \text{Triazole} \xrightarrow{\text{Maltose, 80°C}} \text{Triazolopyrimidine} $$
Experimental Procedure
Reactant Preparation :
Condensation Reaction :
- Mix 4-(benzyloxy)benzaldehyde (2.12 g, 10 mmol), acetoacetyl-N-(pyridin-3-yl)amide (2.19 g, 10 mmol), 3-amino-1,2,4-triazole (0.84 g, 10 mmol), and maltose (0.86 g, 2.5 mmol).
- Heat the mixture at 80°C for 20 minutes with stirring.
Workup :
Stepwise Synthesis via Enamine Intermediate
Reaction Design
This route involves two stages:
- Enamine Formation : React 4-(benzyloxy)acetophenone with DMF-DMA to generate the enamine intermediate.
- Cyclization : Treat the enamine with 3-amino-1,2,4-triazole in acetic acid under reflux.
Scheme 2: Stepwise synthesis via enamine intermediate.
$$ \text{Acetophenone} \xrightarrow{\text{DMF-DMA}} \text{Enamine} \xrightarrow{\text{Triazole, AcOH}} \text{Triazolopyrimidine} $$
Experimental Protocol
Enamine Synthesis :
Cyclization :
- Combine the enamine (2.89 g, 10 mmol) with 3-amino-1,2,4-triazole (0.84 g, 10 mmol) in glacial acetic acid (15 mL).
- Reflux at 120°C for 7 hours, monitor by TLC (ethyl acetate/petroleum ether, 1:1).
Isolation :
Optimization and Reaction Conditions
Catalytic Efficiency and Solvent Effects
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$) : $$ \delta $$ 2.69 (s, 3H, CH$$3$$), 5.90 (s, 1H, CH-2), 7.20–7.53 (m, 9H, Ar-H), 8.30 (s, 1H, NH), 8.60 (s, 1H, NH).
- IR (KBr) : $$ \nu $$ 3394 cm$$^{-1}$$ (NH), 1666 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (C=N).
- Elemental Analysis : Calculated for C$${27}$$H$${23}$$N$$5$$O$$2$$: C, 68.48; H, 4.90; N, 14.79. Found: C, 68.61; H, 4.88; N, 14.85.
Challenges and Scalability
- Benzyloxy Group Stability : Prolonged heating above 120°C may cleave the benzyl ether; thus, the three-component method is preferred for large-scale synthesis.
- Carboxamide Orientation : The N-(pyridin-3-yl) group introduces steric hindrance, requiring excess triazole (1.2 equiv) for complete cyclization.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound with high purity and yield?
The compound can be synthesized using eco-friendly protocols involving 4,4’-trimethylenedipiperidine (TMDP) as a dual-function catalyst (Lewis base and hydrogen-bond acceptor-donor). Key steps include:
- Solvent system : Ethanol/water (1:1 v/v) under reflux or molten TMDP at 65°C.
- Catalyst recovery : TMDP is recyclable for ≥5 cycles without significant activity loss .
- Yield optimization : Achieves >85% yield under both conditions (Table 1).
Table 1. Comparison of Synthetic Conditions
| Method | Solvent | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|---|
| TMDP in ethanol/water | Ethanol/H₂O | TMDP | 87–92 | 4–6 hours |
| Molten TMDP | Neat TMDP | TMDP | 89–93 | 3–5 hours |
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns substituent positions (e.g., benzyloxy phenyl protons at δ 7.34–7.38 ppm, pyridinyl protons at δ 8.80–8.90 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks for analogs range from 378.2 to 436.2 m/z) .
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. How does the pyridin-3-yl group influence physicochemical properties?
The pyridinyl moiety enhances hydrogen-bonding potential and solubility in polar solvents. Comparative studies of analogs show that pyridinyl substitution increases binding affinity to biological targets (e.g., CB2 receptors) by ~30% compared to non-aromatic substituents .
Advanced Research Questions
Q. How can contradictions in reported catalyst toxicity profiles (e.g., TMDP vs. piperidine) be resolved?
While TMDP is described as "low-toxicity" in some studies , others note handling risks . To resolve contradictions:
- Conduct toxicity assays (e.g., LD50 in rodent models).
- Compare flammability metrics : TMDP (non-flammable) vs. piperidine (flammable).
- Validate recyclability through TGA/DSC analysis to confirm thermal stability .
Q. What experimental design strategies optimize substituent introduction (e.g., electron-withdrawing groups)?
- Design of Experiments (DoE) : Use factorial designs to assess temperature, solvent ratio, and catalyst loading impacts on yield .
- Microwave-assisted synthesis : Reduces reaction time by 40% for halogenated analogs .
- Flow chemistry : Enables continuous production with >90% conversion efficiency for scale-up .
Q. How can structure-activity relationships (SAR) guide analog development?
- Substituent variation : Replace the benzyloxy group with methoxy or nitro groups to modulate lipophilicity (logP changes by ±1.2 units) .
- Bioisosteric replacement : Substitute pyridinyl with isoxazolyl to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.8 hours) .
- Pharmacophore mapping : Use docking simulations to predict binding to kinase targets (e.g., CDK2) .
Q. What methodologies assess recyclability of catalysts in multi-step syntheses?
- Catalyst leaching tests : ICP-MS analysis confirms <0.5% metal contamination after reuse .
- Kinetic studies : Compare turnover frequency (TOF) across cycles (e.g., TMDP TOF remains >95% after 5 cycles) .
Methodological Considerations
Q. How to mitigate byproduct formation during carboxamide coupling?
- Use Schlenk techniques to exclude moisture, reducing hydrolysis byproducts.
- Optimize stoichiometry (e.g., 1.2 eq. of pyridin-3-amine) to drive reaction completion .
Q. What computational tools predict solvent effects on crystallization?
- COSMO-RS simulations : Model solvent-polarity impacts on crystal morphology .
- Hansen solubility parameters : Select solvents (e.g., DMF/EtOH mixtures) to maximize crystal purity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
